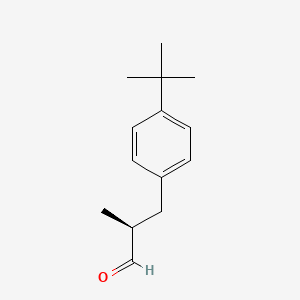

Butylphenyl methylpropional, (+)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Butylphenyl methylpropional is synthesized through a double anodic oxidation of 4-tert-butyl-toluene . This process is conducted on an industrial scale, producing over 10,000 tons per year . The compound is commonly produced and sold as a racemic mixture, although the different enantiomers contribute differently to its odor . The ®-enantiomer has a strong floral odor, while the (S)-enantiomer possesses no strong odor .

化学反応の分析

Butylphenyl methylpropional undergoes various chemical reactions, including oxidation and reduction. Like most aldehydes, it is not long-term stable and tends to slowly oxidize on storage . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Butylphenyl methylpropional has several scientific research applications. It is primarily used as a fragrance ingredient in the cosmetics and personal care industry . Additionally, it is used in biocidal products, coatings, paints, fillers, plasters, ink, toners, polishes, wax blends, and scented articles . Despite its widespread use, the compound has been the subject of controversy due to its potential to cause skin irritation and allergies in some individuals .

作用機序

The mechanism of action of butylphenyl methylpropional involves binding to scent receptors in the brain, which triggers a response that interprets the scent as pleasant . In different products, it also acts as a solvent, emulsifier, and stabilizer . In perfumes, it helps to enhance and blend the different fragrance notes, while in food, it adds flavor and scent .

類似化合物との比較

Butylphenyl methylpropional is similar to other aromatic aldehydes such as bourgeonal, isobutyraldehyde, hexyl cinnamaldehyde, and 2-methylundecanal . it is unique in its strong floral odor and its widespread use in the fragrance industry . The ®-enantiomer of butylphenyl methylpropional is particularly notable for its strong floral odor, which distinguishes it from other similar compounds .

特性

CAS番号 |

75166-30-2 |

|---|---|

分子式 |

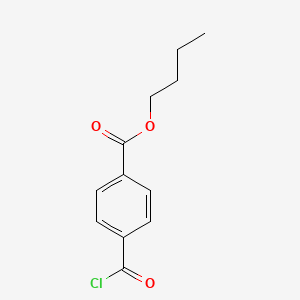

C14H20O |

分子量 |

204.31 g/mol |

IUPAC名 |

(2S)-3-(4-tert-butylphenyl)-2-methylpropanal |

InChI |

InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1 |

InChIキー |

SDQFDHOLCGWZPU-NSHDSACASA-N |

異性体SMILES |

C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)C=O |

正規SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)C=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。